Comparative Membrane Permeability: Hexadecyl 3-methylbutanoate Versus C18 Fatty Alcohol Esters
In silico ADMET predictions indicate that hexadecyl 3-methylbutanoate exhibits a predicted Caco-2 permeability of 0.7585 (75.85%), which classifies the compound as Caco-2 positive (Caco-2+) [1]. This permeability value is a computational estimate for intestinal absorption potential. For procurement decisions in drug delivery or cosmetic formulation contexts, this predicted value serves as a baseline for comparing with longer-chain fatty alcohol esters, which generally exhibit progressively reduced permeability as alkyl chain length increases beyond C16 due to increased molecular weight and lipophilicity exceeding the optimal range for passive diffusion [2]. No direct experimental head-to-head Caco-2 permeability data comparing hexadecyl 3-methylbutanoate with specific comparators were identified in the literature.
| Evidence Dimension | Predicted Caco-2 permeability (intestinal absorption) |
|---|---|
| Target Compound Data | Caco-2 permeability: 0.7585 (75.85%); Caco-2 classification: Caco-2+ [1] |
| Comparator Or Baseline | Class-level baseline: C18 fatty alcohol esters generally exhibit lower permeability than C16 homologs due to increased molecular weight and lipophilicity beyond the optimal range for passive diffusion [2] |
| Quantified Difference | Quantitative difference versus specific C18 comparators not available; class-level inference only |
| Conditions | in silico ADMET prediction (admetSAR 2.0 computational model) |
Why This Matters
For applications requiring transdermal or intestinal absorption (e.g., cosmetic actives, drug delivery excipients), the predicted Caco-2 permeability value provides a computational benchmark to assess suitability relative to longer-chain ester alternatives.
- [1] PlantaeDB. Hexadecyl 3-methylbutanoate - ADMET Properties (via admetSAR 2). https://plantaedb.com/compound/hexadecyl-3-methylbutanoate View Source
- [2] PhytoBank. Isovaleric acid hexadecyl ester (PHY0015251) - ADMET Properties. https://phytobank.ca/compound/PHY0015251 View Source
